molecular formula C10H16O5 B6264103 5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, Mixture of diastereomers CAS No. 1823902-58-4

5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, Mixture of diastereomers

Cat. No.: B6264103
CAS No.: 1823902-58-4
M. Wt: 216.2
InChI Key:
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Description

5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, Mixture of diastereomers, is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid typically involves the reaction of oxolane-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxolane derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to amines under basic conditions using di-tert-butyl dicarbonate. The protected amine can then undergo various chemical transformations without interference. The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.

    tert-Butyloxycarbonyl chloride: Another compound used for Boc protection in organic synthesis.

    Di-tert-butyl dicarbonate: The reagent used to introduce the Boc group to amines.

Uniqueness

5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid is unique due to its specific structure, which includes an oxolane ring and a carboxylic acid group. This structure provides distinct reactivity and stability compared to other Boc-protected compounds, making it valuable in specific synthetic applications .

Properties

CAS No.

1823902-58-4

Molecular Formula

C10H16O5

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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